molecular formula C17H16N6O3S2 B611857 Xmu-MP-1

Xmu-MP-1

Cat. No.: B611857
M. Wt: 416.5 g/mol
InChI Key: YRDHKIFCGOZTGD-UHFFFAOYSA-N
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Description

XMU-MP-1 is a small-molecule inhibitor initially identified as a selective and reversible inhibitor of mammalian Ste-20-like kinases 1 and 2 (MST1/2), key components of the Hippo signaling pathway . By inhibiting MST1/2, this compound activates the downstream effector Yes-associated protein (YAP), promoting cell proliferation, survival, and tissue regeneration .

  • Liver and intestinal regeneration: Enhanced hepatocyte repopulation in Fah-deficient mice and recovery from acute liver injury .
  • Osteoarthritis (OA): Protection against cartilage degradation by suppressing IL-1β-induced matrix metalloproteinases (MMP3, MMP13) and restoring extracellular matrix (ECM) components (Collagen II, Aggrecan) .
  • Diabetes: Improved glucose tolerance and pancreatic β-cell survival in streptozotocin (STZ)-induced diabetic mice .
  • Cancer: Context-dependent effects, including antagonism of chemotherapy-induced cytotoxicity in hair follicles and regulation of YAP-driven pathways in non-small cell lung cancer (NSCLC) .

However, recent studies reveal off-target activities, including inhibition of carbonic anhydrases (CA I, II, IX) and Aurora kinases (AURKA/B), complicating its mechanistic interpretation .

Chemical Reactions Analysis

Types of Reactions

XMU-MP-1 primarily undergoes reactions typical of small organic molecules, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Regenerative Medicine

Liver and Intestinal Repair:
XMU-MP-1 has demonstrated significant efficacy in promoting liver and intestinal regeneration post-injury in murine models. Research indicates that treatment with this compound enhances the activity of the Hippo pathway effector Yes-associated protein (YAP), leading to improved cellular proliferation and survival in liver cells. In a study, mice subjected to liver injury showed marked recovery when treated with this compound, demonstrating its potential as a therapeutic agent for liver diseases .

StudyModelFindings
Fan et al., 2016Liver injury in miceEnhanced liver regeneration and reduced apoptosis in hepatocytes
Liu et al., 2019Intestinal injury modelImproved intestinal repair and reduced inflammation

Cardioprotection

Heart Function Improvement:
this compound has been shown to protect cardiac tissue during pathological conditions such as transverse aortic constriction (TAC). In vivo studies revealed that this compound treatment led to reduced cardiomyocyte hypertrophy and apoptosis, resulting in improved heart function. The compound effectively inhibited oxidative stress-induced damage to cardiomyocytes, suggesting its potential utility in heart failure management .

StudyModelFindings
Liu et al., 2019TAC mouse modelImproved cardiac contractility and reduced fibrosis
Zhang et al., 2020Oxidative stress modelEnhanced cardiomyocyte survival and reduced apoptosis

Osteoarthritis Treatment

Chondroprotective Effects:
Recent investigations have highlighted the protective effects of this compound against cartilage degradation in osteoarthritis models. The compound inhibited pro-inflammatory cytokine-induced chondrocyte apoptosis and promoted chondrocyte proliferation. In vitro studies showed that this compound could restore extracellular matrix synthesis disrupted by inflammatory factors, positioning it as a novel therapeutic option for osteoarthritis .

StudyModelFindings
Wang et al., 2022Osteoarthritis modelInhibition of IL-1β-induced chondrocyte apoptosis; promotion of matrix synthesis

Hematological Applications

Immune Thrombocytopenia:
this compound has been investigated for its role in promoting megakaryocyte maturation and platelet production in immune thrombocytopenia (ITP) models. The compound enhances megakaryocyte migration and adhesion, crucial for effective platelet generation. In studies, treated mice showed improved platelet counts and megakaryocyte activity compared to controls .

StudyModelFindings
Chen et al., 2024ITP mouse modelIncreased platelet recovery and enhanced megakaryocyte function

Neuroprotection

Cognitive Function Enhancement:
this compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s disease. The compound provided protection against oxidative stress and tau hyperphosphorylation, contributing to improved cognitive outcomes. This suggests potential applications in treating neurodegenerative disorders .

StudyModelFindings
Li et al., 2023Alzheimer’s disease modelProtection from neurodegeneration; improved cognitive function

Mechanism of Action

XMU-MP-1 exerts its effects by selectively inhibiting the activity of MST1/2 kinases. This inhibition prevents the phosphorylation and activation of downstream components of the Hippo signaling pathway, such as large tumor suppressor kinases 1 and 2 (LATS1/2) and Yes-associated protein (YAP). By modulating this pathway, this compound promotes cell proliferation, reduces apoptosis, and enhances tissue regeneration .

Comparison with Similar Compounds

Kinase Inhibitors Targeting MST1/2

While XMU-MP-1 is among the first MST1/2 inhibitors, its polypharmacology distinguishes it from hypothetical "pure" MST1/2 inhibitors. Key differentiating factors include:

Parameter This compound Theoretical MST1/2-Specific Inhibitor
Primary Targets MST1 (IC₅₀: 71 nM), MST2 (IC₅₀: 31 nM) MST1/2 only
Off-Targets CA I (Ki: 32 nM), CA II (Ki: 24 nM), AURKA/B None
YAP Activation Robust in liver, cartilage, and cardiomyocytes Hypothetically similar
Therapeutic Implications Dual CA/kinase inhibition may synergize or confound outcomes Specific Hippo pathway modulation

Carbonic Anhydrase Inhibitors

This compound’s CA inhibition rivals classical CA inhibitors like acetazolamide, but with distinct applications:

Parameter This compound Acetazolamide
CA I Inhibition Ki: 32 nM Ki: ~250 nM
CA II Inhibition Ki: 24 nM Ki: ~12 nM
Therapeutic Use Preclinical (OA, cancer, tissue repair) Clinical (glaucoma, epilepsy)
Mechanistic Role Confounds Hippo pathway studies Specific CA modulation

Aurora Kinase Inhibitors

This compound’s off-target AURKA/B inhibition overlaps with agents like VX-680 (tozasertib), but with divergent outcomes:

Parameter This compound VX-680 (Tozasertib)
AURKA Inhibition IC₅₀: ~100 nM (estimated) IC₅₀: 0.6 nM
AURKB Inhibition IC₅₀: ~100 nM (estimated) IC₅₀: 18 nM
Cell Cycle Effects Arrests proliferation in hair follicles Mitotic arrest in cancer cells
Therapeutic Context Antagonizes paclitaxel cytotoxicity Oncology clinical trials

Key Research Findings and Conflicts

  • YAP Activation vs. Off-Target Effects : While this compound robustly activates YAP in chondrocytes and cardiomyocytes , its inhibition of Aurora kinases and CAs may suppress proliferation in rapidly dividing cells (e.g., hair follicles) .
  • Dual Kinase/CA Inhibition : CA inhibition by this compound complicates interpretation of Hippo pathway studies, as CA activity is linked to YAP/TAZ signaling .
  • Therapeutic Trade-offs : In diabetes, this compound improves glucose tolerance but exhibits dose-dependent toxicity in pancreatic β-cells .

Biological Activity

XMU-MP-1 is a small molecule inhibitor targeting the Hippo pathway kinases Mst1 and Mst2, which play critical roles in regulating cellular processes such as proliferation, apoptosis, and tissue regeneration. This compound has garnered attention for its potential therapeutic applications across various biological systems, including cardiac health, neuroprotection, and cartilage preservation. Below is a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound inhibits the activity of Mst1 and Mst2, leading to the activation of the downstream effector YAP (Yes-associated protein). This activation has been associated with enhanced cell survival and proliferation in various tissues. The following sections detail specific biological activities observed with this compound.

Cardiovascular Effects

Case Study: Cardiac Hypertrophy Inhibition

A study investigated the effects of this compound on cardiac hypertrophy induced by pressure overload in mice. Key findings included:

  • Improved Cardiac Function : this compound treatment significantly improved cardiac contractility compared to vehicle-treated controls.
  • Reduced Apoptosis : There was a notable decrease in TUNEL-positive cardiomyocytes, indicating reduced apoptosis.
  • Decreased Fibrosis : this compound treatment resulted in lower levels of fibrosis in cardiac tissue.

Table 1: Effects of this compound on Cardiac Parameters

ParameterControl (Vehicle)This compound Treatment
Cardiac ContractilityBaselineImproved
TUNEL Positive CellsHighLow
Fibrosis LevelHighLow
Hypertrophic Marker (BNP)ElevatedReduced

These results suggest that this compound effectively mitigates adverse cardiac remodeling by inhibiting apoptosis and fibrosis, thereby enhancing heart function under pathological conditions .

Neuroprotective Effects

Case Study: Alzheimer’s Disease Model

In a model of Alzheimer's disease (AD), this compound demonstrated protective effects against oxidative stress and tau hyperphosphorylation. The study highlighted:

  • Reduction in Neurodegeneration : Mice treated with this compound exhibited less neurodegeneration compared to untreated counterparts.
  • Enhanced Cognitive Function : Behavioral tests indicated improved cognitive performance in this compound-treated mice.

Table 2: Neuroprotective Effects of this compound

ParameterControl (Vehicle)This compound Treatment
Neurodegeneration ScoreHighLow
Tau Hyperphosphorylation LevelsElevatedReduced
Cognitive PerformanceImpairedImproved

These findings underscore the potential of this compound as a therapeutic agent for neurodegenerative diseases by modulating the Hippo pathway .

Cartilage Protection

Case Study: Osteoarthritis Model

Research into osteoarthritis (OA) revealed that this compound could protect against cartilage degradation. Key observations included:

  • Promotion of Chondrocyte Proliferation : this compound treatment significantly enhanced chondrocyte proliferation while inhibiting apoptosis.
  • Restoration of Extracellular Matrix Components : The compound effectively restored levels of collagen and aggrecan in chondrocytes treated with inflammatory cytokines.

Table 3: Effects of this compound on Cartilage Health

ParameterControl (IL-1β)This compound Treatment
Chondrocyte ApoptosisHighLow
Collagen LevelsDecreasedRestored
Aggrecan LevelsDecreasedRestored

These results indicate that this compound may serve as a novel therapeutic option for OA by promoting cartilage health and mitigating inflammatory damage .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of XMU-MP-1 in modulating the Hippo pathway, and how can researchers validate its specificity in vitro?

this compound reversibly inhibits MST1/2 kinases, key regulators of the Hippo pathway, with IC50 values of 71.1 ± 12.9 nM (MST1) and 38.1 ± 6.9 nM (MST2) . Its ATP-competitive nature means IC50 values increase proportionally with ATP concentration, necessitating careful optimization of kinase assay conditions . To validate specificity:

  • Measure phosphorylation of downstream Hippo effectors (MOB1, LATS1/2, YAP) via Western blot in HepG2 or U2OS cells treated with 0.1–10 µM this compound for 3–24 hours .
  • Use negative controls (e.g., JNK phosphorylation) to confirm off-target exclusion .
Key Parameters Values
IC50 (MST1/2)71.1 nM (MST1), 38.1 nM (MST2)
ATP competitionIC50 increases with ATP
Optimal in vitro treatment1–5 µM for 3–24 hours

Q. How should researchers design in vivo experiments to study this compound’s regenerative effects?

this compound enhances tissue repair in liver, intestine, and cartilage models at 1–3 mg/kg via intraperitoneal (IP) injection . Key considerations:

  • Liver regeneration : Pre-treat mice for 7 days before partial hepatectomy; assess YAP phosphorylation and collagen deposition post-surgery .
  • Osteoarthritis : Administer 1 mg/kg IP for 2 weeks post-DMM surgery; monitor cartilage erosion and MMP13 expression .
  • Pharmacokinetics : Half-life = 1.2 hours (rats); peak MOB1/YAP dephosphorylation at 1.5–6 hours post-injection .

Q. Which cellular and animal models are most appropriate for studying this compound’s effects?

  • In vitro : HepG2 (liver), U2OS (bone), SW480 (colon), and primary cardiomyocytes .
  • In vivo :

  • Liver injury : CCl4-induced fibrosis or FAH-deficient mice .
  • Metabolic studies : Streptozotocin (STZ)-induced diabetic mice (1 mg/kg IP for 21 days) .
  • Infection models : C. difficile-infected mice with histopathological scoring of cecal edema .

Advanced Research Questions

Q. How can researchers resolve contradictions between YAP activation and proteostasis modulation by this compound?

While this compound activates YAP to promote proliferation, it may antagonize proteostasis genes (e.g., HSP70) in NIH3T3 cells . To dissect these effects:

  • Co-treat with proteostasis enhancers (e.g., PP) and quantify YAP target genes (CTGF, ANKRD1) vs. stress-response markers .
  • Use tissue-specific models (e.g., cardiomyocytes vs. fibroblasts) to assess pathway crosstalk .

Q. What methodological adjustments are needed to address this compound’s cytotoxicity in long-term studies?

At ≥3 µM, this compound reduces viability in INS-1 β-cells by ~30% . Mitigation strategies:

  • Use lower doses (1–2 µM) for chronic exposure.
  • Pair with survival factors (e.g., IGF-1 in cardiomyocytes) .
  • Monitor apoptosis via cleaved PARP and caspase-3 assays .

Q. How does this compound’s tissue-specific efficacy vary, and what mechanisms underlie these differences?

  • Liver : Promotes regeneration via YAP-driven hepatocyte proliferation .
  • Pancreas : Enhances β-cell survival in STZ models but requires glucose tolerance tests to confirm functional recovery .
  • Cartilage : Reduces MMP13 expression and chondrocyte apoptosis in osteoarthritis .
  • Lung : Suppresses MUC5AC/5B in adenocarcinoma via SPDEF inhibition .

Q. What are the implications of this compound’s pharmacokinetics for translational research?

Despite favorable bioavailability (39.5% in rats), its short half-life (1.2 hours) limits sustained YAP activation . Solutions:

  • Develop sustained-release formulations.
  • Optimize dosing intervals (e.g., twice daily in chronic models).

Q. Data Interpretation and Validation

Q. How should researchers validate YAP activation in this compound-treated systems?

  • Nuclear localization : Immunofluorescence for YAP in HepG2 or cardiomyocytes .
  • Transcriptional activity : Luciferase reporters (e.g., TEAD-responsive elements) .
  • Downstream targets : qPCR for CTGF, ANKRD1, and Cyr61 .

Q. What controls are essential when analyzing this compound’s effects on phosphorylation cascades?

  • Include ATP concentration-matched controls in kinase assays .
  • Use phospho-specific antibodies for MOB1 (Thr35), LATS1/2 (Ser909/872), and YAP (Ser127) .
  • Validate with genetic knockdown (siRNA for MST1/2) .

Q. How can conflicting data on this compound’s role in apoptosis be reconciled?

this compound inhibits pro-apoptotic MST1/2 but may induce apoptosis at high doses (e.g., 5 µM in INS-1 cells) . To clarify:

  • Perform dose-response assays with Annexin V/PI staining.
  • Compare cell-type-specific thresholds (e.g., hepatocytes vs. β-cells) .

Properties

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHKIFCGOZTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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